molecular formula C9H12BrNO2 B8347718 5-[Bis(methyloxy)methyl]-3-bromo-2-methylpyridine

5-[Bis(methyloxy)methyl]-3-bromo-2-methylpyridine

Cat. No. B8347718
M. Wt: 246.10 g/mol
InChI Key: JQRMDKQUMQGSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318940B2

Procedure details

In a sealed tube charged with a solution of 5-bromo-6-methyl-3-pyridinecarbaldehyde (for a synthesis see PB62797 Intermediate 69) (191 mg, 0.955 mmol) in MeOH (15 ml) was added trimethyl orthoformate (1.045 ml, 9.55 mmol) and HCl (4M solution in 1,4-dioxane, 0.573 ml, 2.292 mmol). The reaction mixture was stirred at 70° C. for 2 h 30 min. The solution was concentrated under vacuum and the residue was diluted with saturated NaHCO3 and EtOAc. The organic phase was extracted, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give a pale oil. The crude was purified by flash chromatography using a 5 g Merck silica gel cartridge, and EtOAc/Hexane 1/9 as eluent to give 5-[bis(methyloxy)methyl]-3-bromo-2-methylpyridine (129.5 mg, 52%) as a yellow oil pure enough to be used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 69
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.045 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.573 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](C=O)[CH:5]=[N:6][C:7]=1[CH3:8].[CH:11](OC)([O:14][CH3:15])[O:12][CH3:13].Cl>CO>[CH3:13][O:12][CH:11]([O:14][CH3:15])[C:4]1[CH:3]=[C:2]([Br:1])[C:7]([CH3:8])=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1C)C=O
Step Two
Name
Intermediate 69
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.045 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0.573 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 2 h 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with saturated NaHCO3 and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C=1C=C(C(=NC1)C)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 129.5 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.